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molecular formula C9H7NO3S B2520993 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid CAS No. 82152-06-5

2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid

Cat. No. B2520993
M. Wt: 209.22
InChI Key: JNNXIBWXEGAIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278982B2

Procedure details

Ester 6 (500 mg, 2.24 mmol) was suspended in conc. HCl (8 mL) and heated with stirring at 100° C. for 6 h until hydrolysis completed.4 The mixture was cooled to room temperature, diluted with water (500 mL), and the precipitate was collected to give the title compound (460 mg, 98% yield). C9H7NO3S; white solid; mp 241-243° C.; 1H NMR (400 MHz, CDCl3) δ 7.97 (1H, dt, J=8, 0.8 Hz), 7.79 (1H, dt, J=8, 0.8 Hz), 7.70 (1H, td, J=8, 1.2 Hz), 7.46 (1H, td, J=8, 1.2 Hz), 4.64 (2H, s); 13C NMR (100 MHz, CDCl3) δ 169.4, 166.4, 141.8, 132.3, 125.8, 125.5, 123.4, 121.0, 44.4; ESI-HRMS (negative mode) calcd for C9H7NO3S: 208.0068. found: m/z 208.0064 [M−H]−.
Name
Ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]1[CH2:11][C:12]([O:14]C)=[O:13]>Cl.O>[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]1[CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Ester
Quantity
500 mg
Type
reactant
Smiles
O=C1N(SC2=C1C=CC=C2)CC(=O)OC
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 6 h until hydrolysis completed.4 The mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1N(SC2=C1C=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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